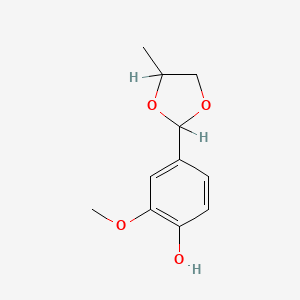

2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

Description

Properties

IUPAC Name |

2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7-6-14-11(15-7)8-3-4-9(12)10(5-8)13-2/h3-5,7,11-12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGCVZIIIHRESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867661 | |

| Record name | Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, viscous liquid; Sweet, vanilla aroma | |

| Record name | Vanillin propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 °C. @ 1.00 mm Hg | |

| Record name | 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water and fat; soluble in triacetin, Soluble (in ethanol) | |

| Record name | Vanillin propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.196-1.206 | |

| Record name | Vanillin propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68527-74-2 | |

| Record name | Vanillin propylene glycol acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillin propylene glycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLIN PROPYLENE GLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6C2S16A8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

Abstract

This technical guide provides a comprehensive analysis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (CAS No. 68527-74-2), a versatile aromatic compound commonly known as Vanillin Propylene Glycol Acetal. Synthesized from vanillin and propylene glycol, this molecule serves as a stable precursor for the controlled release of vanillin's characteristic aroma and flavor, finding significant application in the food, fragrance, and cosmetic industries.[1][2] This document delves into its core chemical and physical properties, spectroscopic signature, synthesis, reactivity, and potential biological activities. By synthesizing data from various sources, this guide aims to serve as an authoritative resource for professionals requiring a deep technical understanding of this compound for research, development, and commercial applications.

Molecular Identity and Structure

A thorough understanding of a compound begins with its fundamental identification and structure. This section outlines the nomenclature, chemical identifiers, and structural representation of this compound.

Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound[3]

-

CAS Number: 68527-74-2[3]

-

Synonyms: Vanillin Propylene Glycol Acetal, Vanillin propyleneglycol acetal[2][4]

-

InChI Key: RFGCVZIIIHRESZ-UHFFFAOYSA-N[1]

-

SMILES: COC1=C(O)C=CC(=C1)C1OCC(C)O1[5]

Chemical Structure

The molecule consists of a guaiacol (2-methoxyphenol) core where the aromatic ring is substituted at the 4th position with a 4-methyl-1,3-dioxolane group. This dioxolane ring is a cyclic acetal formed from the aldehyde group of vanillin and the diol, propylene glycol. The presence of a chiral center at the 4-position of the dioxolane ring means the compound exists as a mixture of diastereomers (cis and trans).[6]

Physicochemical and Organoleptic Properties

The physical and sensory properties of this compound are central to its utility, particularly in consumer-facing products.

Physical State and Appearance

It is typically a colorless to pale yellow, viscous liquid at room temperature.[6][7]

Organoleptic Profile

This compound is highly valued for its complex and pleasant sensory characteristics.

-

Odor: The odor is described as sweet, creamy, and vanilla-like, with powdery, woody, and sometimes chocolate or cocoa nuances.[2][6][8][9]

-

Flavor: It imparts a rich, smooth, and warm vanilla flavor.[2]

Tabulated Physicochemical Data

The following table summarizes key quantitative properties for easy reference.

| Property | Value | Source(s) |

| Boiling Point | 154 °C @ 1.00 mm Hg | [6][10] |

| Density | 1.196 - 1.206 g/cm³ | [10] |

| Refractive Index | 1.533 - 1.543 (n20/D) | [10] |

| Flash Point | 110 °C (230 °F) | [6] |

| Vapor Pressure | ~0.0001 hPa @ 25°C (est.) | [4] |

| logP (o/w) | 1.270 - 1.4 (est.) | [4][6] |

Solubility

The solubility profile is critical for formulation development.

-

Water: Insoluble or has very low solubility (est. 4549 mg/L @ 25 °C).[6][10]

-

Organic Solvents: Soluble in ethanol, methanol, isopropanol, and triacetin.[4][6][10]

-

Fats/Oils: Insoluble in fat.[10]

Synthesis and Chemical Reactivity

Synthesis Pathway

The primary route for synthesizing this compound is through the acid-catalyzed acetalization of vanillin with 1,2-propanediol (propylene glycol).[1][2] This reaction protects the aldehyde group of vanillin, which is often the most reactive site. The use of propylene glycol, an asymmetric diol, results in the formation of a chiral center on the dioxolane ring, leading to a product that is a mixture of diastereomers.

Chemical Stability and Reactivity

The acetal functional group imparts significant stability to the molecule compared to its parent aldehyde, vanillin.

-

Alkaline Stability: A key advantage is its enhanced stability in alkaline environments where vanillin would typically discolor or degrade.[6] This makes it suitable for use in products with higher pH, such as soaps and detergents.

-

Acid Hydrolysis: The acetal linkage is susceptible to hydrolysis under acidic conditions. This is a crucial property, as it allows for the slow, controlled release of vanillin and propylene glycol, which is desirable in many flavor and fragrance applications.

-

Phenolic Reactivity: The free phenolic hydroxyl group remains reactive and can undergo typical phenol reactions such as esterification or etherification for the synthesis of novel derivatives.[1][11] The phenol group also contributes to its potential antioxidant properties.[1]

Spectroscopic Characterization

-

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 210. Key fragmentation patterns would likely involve the cleavage of the dioxolane ring, loss of a methyl group ([M-15]⁺), or loss of a methoxy group ([M-31]⁺).

-

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for:

-

Aromatic Protons: Signals in the ~6.7-7.0 ppm range.

-

Phenolic Proton: A broad singlet, the chemical shift of which would be solvent-dependent.

-

Acetal Proton: A singlet around 5.8 ppm.

-

Methoxy Protons: A sharp singlet around 3.8 ppm.

-

Dioxolane Ring Protons: A complex multiplet pattern in the 3.5-4.5 ppm range.

-

Methyl Protons: A doublet around 1.3 ppm.

-

-

¹³C NMR Spectroscopy: A carbon NMR spectrum would show characteristic peaks for the aromatic carbons (110-150 ppm), the acetal carbon (~103 ppm), the methoxy carbon (~56 ppm), and the aliphatic carbons of the dioxolane ring.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (~3400 cm⁻¹) for the phenol, C-H stretches (2850-3000 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and strong C-O stretches (1000-1300 cm⁻¹) corresponding to the ether and acetal functionalities.

Applications and Biological Relevance

The unique combination of a pleasant aroma, flavor profile, and enhanced stability makes this compound a valuable ingredient in several industries.

Industrial Applications

-

Flavor Industry: It is used as a flavoring agent in bakery, confectionery, and beverage products to impart a long-lasting, creamy vanilla flavor.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current intake levels when used as a flavoring agent.[10]

-

Fragrance Industry: It is widely used in perfumes, cosmetics, candles, and personal care products.[2][8] It acts not only as a fragrance component with its warm, sweet notes but also as a fixative, helping to prolong the scent of other components in the formulation.[2]

-

Organic Synthesis: The compound serves as a valuable intermediate.[1] The protected aldehyde allows for selective reactions at the phenolic hydroxyl group, after which the aldehyde can be regenerated via hydrolysis.

Potential Biological Activity

As a phenolic compound derived from vanillin, it has been noted for potential antioxidant and antimicrobial properties, though specific research on these activities is limited.[1] Its structural similarity to other biologically active methoxyphenols suggests it could be a scaffold for developing new therapeutic agents.

Safety, Storage, and Handling

-

Safety: The compound may cause an allergic skin reaction (H317). Standard safety precautions, including wearing protective gloves and eye protection, are recommended (P280).

-

Storage: For long-term stability, it should be stored in a cool, dry place (2-8°C), sealed tightly, and potentially under an inert atmosphere like nitrogen.[12]

Experimental Protocols

The following are representative protocols intended for instructional purposes. All laboratory work should be conducted with appropriate safety measures by trained personnel.

Protocol: Synthesis via Acetalization

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add vanillin (1.0 eq), propylene glycol (1.2 eq), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq).

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the vanillin is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Protocol: Molecular Weight Validation by LC-MS

This protocol provides a general workflow for confirming the molecular weight of the synthesized product.[13]

-

Sample Preparation: Prepare a stock solution by dissolving ~1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

-

LC Method: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation).

-

MS Method: Set the mass spectrometer to scan in positive ion mode over a range of m/z 50-500.

-

Data Analysis: Analyze the resulting mass spectrum. The primary ion expected is the protonated molecule [M+H]⁺ at an m/z of approximately 211.24. Also look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z ~233.22. Confirm that the observed mass corresponds to the calculated theoretical mass of the compound.

References

-

Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-. (n.d.). United States Environmental Protection Agency. Retrieved January 20, 2026, from [Link]

-

Chemical Properties of this compound (CAS 68527-74-2). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]

-

This compound. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]

-

Vanillin propylene glycol acetal (CAS 68527-74-2). (n.d.). Scent.vn. Retrieved January 20, 2026, from [Link]

-

Vanillin propylene glycol acetal. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

vanillin propylene glycol acetal, 68527-74-2. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]

-

Showing Compound this compound (FDB015056). (2010, April 8). FooDB. Retrieved January 20, 2026, from [Link]

-

Showing metabocard for this compound (HMDB0036199). (2012, September 11). HMDB. Retrieved January 20, 2026, from [Link]

Sources

- 1. This compound | 68527-74-2 | Benchchem [benchchem.com]

- 2. Functionality Of Vanillin Propylene Glycol Acetal [chemicalbull.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. scent.vn [scent.vn]

- 5. hmdb.ca [hmdb.ca]

- 6. vanillin propylene glycol acetal, 68527-74-2 [thegoodscentscompany.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound Supplier India [chemicalbull.com]

- 9. Showing Compound this compound (FDB015056) - FooDB [foodb.ca]

- 10. Vanillin propylene glycol acetal | C11H14O4 | CID 109455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy this compound | 68527-74-2 [smolecule.com]

- 12. This compound - Lead Sciences [lead-sciences.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Vanillin 1,2-Propylene Glycol Acetal: A Technical Guide to Its Physicochemical Properties and Applications

Introduction: Vanillin 1,2-propylene glycol acetal, a derivative of vanillin, is a versatile compound with significant applications in the flavor, fragrance, and food industries.[1][2] Its unique chemical structure, characterized by the presence of an acetal functional group, imparts enhanced stability and specific sensory properties compared to its parent compound, vanillin.[1][3] This technical guide provides an in-depth exploration of the physical and chemical characteristics of vanillin 1,2-propylene glycol acetal, intended for researchers, scientists, and professionals in drug development and chemical industries.

Molecular Structure and Identification

Vanillin 1,2-propylene glycol acetal, chemically known as 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, is formed through the reaction of vanillin and 1,2-propylene glycol.[1][2][4] This reaction protects the aldehyde group of vanillin, leading to a more stable molecule with distinct properties.

The structure consists of a guaiacol (2-methoxyphenol) unit linked to a 4-methyl-1,3-dioxolane ring. The presence of a chiral center in the propylene glycol moiety results in the existence of diastereomers.[3]

dot graphmol { layout=neato; node [shape=plaintext]; edge [style=solid]; // Atom definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; O3 [label="O"]; C9 [label="C"]; C10 [label="C"]; O4 [label="O"]; H1 [label="H"]; C11 [label="C"];

} केंद Caption: Chemical Structure of Vanillin 1,2-Propylene Glycol Acetal.

Physicochemical Characteristics

The physical properties of vanillin 1,2-propylene glycol acetal are critical for its application in various formulations. It is typically a colorless to light yellow, viscous liquid.[4][][6] A summary of its key physical characteristics is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₄ | [4][7][8][9] |

| Molecular Weight | 210.23 g/mol | [][7][8][9] |

| CAS Number | 68527-74-2 | [1][4][7][8] |

| Appearance | Colorless to light yellow viscous liquid | [4][][6] |

| Odor | Sweet, creamy, vanilla-like | [2][4][7][10] |

| Boiling Point | 154 °C @ 1.00 mm Hg319.73 °C (Predicted)333.1 °C (Predicted) | [3][4][7][][10][11] |

| Density | 1.196 - 1.206 g/cm³1.175 - 1.220 g/cm³ @ 25 °C1.184 g/cm³ (Predicted) | [4][][10][11] |

| Refractive Index | 1.533 - 1.5431.548 - 1.561 @ 20 °C | [4][] |

| Solubility | Insoluble in water and fat; Soluble in ethanol, triacetin, chloroform (slightly), and methanol (slightly). | [3][4][][7][10] |

| Flash Point | 110 °C (230 °F) | [3][12] |

| Stability | Stable in neutral or alkaline solutions; may discolor in the presence of iron. | [3][13] |

Synthesis Protocol

The synthesis of vanillin 1,2-propylene glycol acetal is typically achieved through the acid-catalyzed acetalization of vanillin with 1,2-propylene glycol. This reaction involves the condensation of the aldehyde group of vanillin with the diol, resulting in the formation of a cyclic acetal and water.

Detailed Step-by-Step Methodology:

-

Reactor Preparation: The reaction vessel and its condenser must be thoroughly cleaned and dried to ensure the water content is below 500 ppm.[13][14] The presence of excess water can impede the reaction rate.[14]

-

Charging Reactants: Vanillin (purity >99%) and 1,2-propylene glycol (purity >99%, water content <0.2%) are added to the reaction kettle.[13] A typical molar ratio of vanillin to 1,2-propylene glycol can range from 1:1.5 to 1:4.[13]

-

Catalyst Addition: An acidic substance, such as p-toluenesulfonic acid, is introduced as a catalyst, followed by uniform stirring.[13][15] In some methods, a composite catalyst of acetic anhydride and phosphoric acid is used.[16][17]

-

Reaction Conditions: The reaction kettle is subjected to a negative pressure (vacuum) and heated.[13][14] The reaction is typically carried out for 3 to 8 hours.[13] Some procedures may involve refluxing in an organic solvent like toluene for around 20 hours to remove water azeotropically.[16]

-

Neutralization and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized by adding a basic substance.[13] Unreacted 1,2-propylene glycol is then removed via distillation under reduced pressure.[13][14]

-

Product Collection: The final product, vanillin 1,2-propylene glycol acetal, is collected through distillation.[13]

Analytical Characterization

The quality and purity of synthesized vanillin 1,2-propylene glycol acetal are typically assessed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying and quantifying the compound, as well as detecting any impurities or unreacted starting materials.[][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides detailed information about the molecular structure, confirming the formation of the acetal.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, verifying the disappearance of the aldehyde C=O stretch from vanillin and the appearance of C-O-C stretches characteristic of the acetal.[15]

Applications and Functionality

Vanillin 1,2-propylene glycol acetal is a widely used ingredient in various sectors due to its favorable properties.

-

Flavor and Fragrance: It is extensively used as a flavoring agent in food products such as baked goods, confectionery, and beverages, providing a rich, creamy vanilla taste.[2][] In perfumery, it serves as a base note, adding warmth and sweetness to fragrance compositions.[2] It is also valued as a fixative, helping to prolong the scent of other fragrance components.[2]

-

Enhanced Stability: A key advantage over vanillin is its stability in alkaline conditions and resistance to discoloration, making it suitable for a broader range of product formulations.[3][18]

-

Pharmaceuticals and Cosmetics: In pharmaceuticals, it can be used to mask the unpleasant taste of active ingredients.[][19] In cosmetics and personal care products like creams and lotions, it imparts a pleasant vanilla scent.[1][2]

Safety and Handling

Based on available safety data, vanillin 1,2-propylene glycol acetal requires standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, impervious clothing, and gloves when handling the substance.[20]

-

Handling: Avoid inhalation and contact with skin and eyes.[20][21] Ensure adequate ventilation in the work area.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended), away from light and heat.[][8][22] The compound is described as hygroscopic.[10][12]

-

Toxicity: While comprehensive ecological and toxicological data is limited, one study in rats determined a no-observed-adverse-effect level (NOAEL) of 300 mg/kg body weight/day.[]

Conclusion

Vanillin 1,2-propylene glycol acetal is a chemically stable and versatile compound with significant utility in the flavor, fragrance, and pharmaceutical industries. Its synthesis via acid-catalyzed acetalization of vanillin yields a product with a desirable sensory profile and improved formulation stability. Understanding its detailed physicochemical properties, synthesis, and analytical characterization is crucial for its effective application and quality control.

References

-

PubChem. (n.d.). Vanillin propylene glycol acetal. National Institutes of Health. Retrieved from [Link]

-

Scent.vn. (n.d.). Vanillin propylene glycol acetal (CAS 68527-74-2). Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl vanillin propylene glycol acetal, 68527-76-4. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). vanillin propylene glycol acetal. Retrieved from [Link]

- Google Patents. (n.d.). CN108047188B - Production method of vanillin-1, 2-propanediol acetal.

-

MySkinRecipes. (n.d.). Vanillin Propylene Glycol Acetal (FEMA-3905) – Vanilla/Gourmand. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of vanillin-1,2-propylene glycol acetal. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). VANILLIN PROPYLENE GLYCOL ACETAL CAS:68527-74-2. Retrieved from [Link]

-

The Good Scents Company. (n.d.). vanillin propylene glycol acetal, 68527-74-2. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals.

-

Patsnap. (n.d.). Production method of vanillin-1,2-propylene glycol acetal. Retrieved from [Link]

-

UL Prospector. (n.d.). Vanillin Propylene Glycol Acetal 75%-85% (832) by Bedoukian Research. Retrieved from [Link]

-

Penta chemicals. (2025, March 20). Vanillin - SAFETY DATA SHEET. Retrieved from [Link]

-

NIST. (n.d.). Vanillin propylene glycol acetal. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US8236970B2 - Vanillin acetals.

-

Chongqing Chemdad Co., Ltd. (n.d.). VANILLIN PROPYLENE GLYCOL ACETAL. Retrieved from [Link]

-

FlavScents. (n.d.). vanillin propylene glycol acetal. Retrieved from [Link]

-

NIST. (n.d.). Vanillin propylene glycol acetal. NIST WebBook. Retrieved from [Link]

Sources

- 1. CAS 68527-74-2: Vanillin propylene glycol acetal [cymitquimica.com]

- 2. Functionality Of Vanillin Propylene Glycol Acetal [chemicalbull.com]

- 3. vanillin propylene glycol acetal, 68527-74-2 [thegoodscentscompany.com]

- 4. Vanillin propylene glycol acetal | C11H14O4 | CID 109455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ulprospector.com [ulprospector.com]

- 7. scent.vn [scent.vn]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. Vanillin propylene glycol acetal [webbook.nist.gov]

- 10. VANILLIN PROPYLENE GLYCOL ACETAL CAS#: 68527-74-2 [m.chemicalbook.com]

- 11. VANILLIN PROPYLENE GLYCOL ACETAL manufacturers and suppliers in india [chemicalbook.com]

- 12. VANILLIN PROPYLENE GLYCOL ACETAL | 68527-74-2 [chemicalbook.com]

- 13. CN108047188B - Production method of vanillin-1, 2-propanediol acetal - Google Patents [patents.google.com]

- 14. Production method of vanillin-1,2-propylene glycol acetal - Eureka | Patsnap [eureka.patsnap.com]

- 15. US8236970B2 - Vanillin acetals - Google Patents [patents.google.com]

- 16. Preparation method of vanillin-1,2-propylene glycol acetal - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN104370875B - A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals - Google Patents [patents.google.com]

- 18. ethyl vanillin propylene glycol acetal, 68527-76-4 [thegoodscentscompany.com]

- 19. chemimpex.com [chemimpex.com]

- 20. echemi.com [echemi.com]

- 21. pentachemicals.eu [pentachemicals.eu]

- 22. Vanillin Propylene Glycol Acetal (FEMA-3905) – Vanilla/Gourmand [myskinrecipes.com]

An In-depth Technical Guide to 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (CAS: 68527-74-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, also known as Vanillin Propylene Glycol Acetal (VPGA), a synthetic derivative of vanillin. While extensively utilized in the fragrance and flavor industries for its characteristic sweet, creamy, and woody aroma, its structural features, particularly the presence of a phenolic hydroxyl group and a dioxolane ring, suggest a potential for broader applications in medicinal chemistry and drug development.[1][2] This document delves into the chemical properties, synthesis, analytical characterization, and known biological activities of this compound, offering insights for its potential exploration as a lead molecule or synthetic intermediate in pharmaceutical research.

Chemical Identity and Physicochemical Properties

This compound is a methoxyphenol derivative characterized by the presence of a methyl-substituted 1,3-dioxolane ring.[3][4] This acetal functional group is formed from the reaction of the aldehyde group of vanillin with propylene glycol.[2] The presence of both a free phenolic hydroxyl group and the acetal moiety imparts unique physicochemical properties to the molecule.

| Property | Value | Source |

| CAS Number | 68527-74-2 | [5] |

| Molecular Formula | C₁₁H₁₄O₄ | [5] |

| Molecular Weight | 210.23 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| Synonyms | Vanillin Propylene Glycol Acetal (VPGA) | [6] |

| Appearance | Yellow-brown viscous liquid or solid/semi-solid | [7][8] |

| Boiling Point | 154 °C at 1.00 mm Hg | [7] |

| Solubility | Soluble in ethanol, triacetin; Insoluble in water and fat | [3][9] |

| Storage | Sealed in a dry, cool (2-8°C) environment | [8] |

Synthesis and Purification

The primary synthetic route to this compound is through the acid-catalyzed acetalization of vanillin with 1,2-propylene glycol.[2][10] This reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the protonated aldehyde of vanillin, followed by the elimination of a water molecule to form the stable five-membered dioxolane ring.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

1,2-Propylene glycol

-

p-Toluenesulfonic acid (PTSA) or sulfuric acid (catalyst)

-

Anhydrous solvent (e.g., dioxane, methanol, or dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent like toluene to remove water), dissolve vanillin in the chosen anhydrous solvent.

-

Add an excess of 1,2-propylene glycol (typically 1.5 to 2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the substituted benzene ring, a singlet for the methoxy group protons, signals for the protons of the dioxolane ring, and a signal for the methyl group on the dioxolane ring. The phenolic hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, the acetal carbon, and the carbons of the propylene glycol moiety.[6][12]

-

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch for the phenolic hydroxyl group, C-H stretches for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O stretching for the ether and acetal functionalities.[13]

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The molecular ion peak (M+) at m/z 210 is expected. Common fragmentation patterns for similar structures include the loss of a methyl group ([M-15]+) from the dioxolane ring or cleavage of the methoxy group ([M-31]+).[14][15] Ring opening and fragmentation of the dioxolane ring can also be anticipated.[14]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecular ion ([M+H]+) at m/z 211 would be prominent.[14]

-

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for assessing the purity of the compound and confirming its molecular weight.[6][16]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, potentially coupled with a UV or MS detector, can be developed for purity determination and quantification. An adaptation of methods used for vanillin and its metabolites could be a starting point for method development.[17]

Biological Activity and Potential Therapeutic Applications

While this compound is primarily known for its sensory properties, its chemical structure, derived from the versatile vanillin scaffold, suggests potential for biological activity.[1][2][18] Vanillin and its derivatives have been reported to possess a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective activities.[8][9][18]

Antimicrobial and Antioxidant Properties

The phenolic hydroxyl group is a key pharmacophore responsible for the antioxidant and antimicrobial activities of many natural and synthetic compounds.[1][9] It is plausible that this compound retains some of these properties.

-

Antioxidant Activity: Vanillin has demonstrated significant antioxidant activity in various assays, such as the ABTS radical scavenging assay and the ORAC assay, through a proposed self-dimerization mechanism.[19][20] The antioxidant potential of the title compound could be evaluated using similar assays, such as the DPPH radical scavenging assay.[21][22]

-

Antimicrobial Activity: Vanillin exhibits antimicrobial properties and has been used as a natural food preservative.[9] Derivatives of vanillin have been synthesized and shown to have activity against various bacterial strains.[9] The antimicrobial potential of this compound against a panel of pathogenic bacteria and fungi warrants investigation.

Potential in Drug Discovery and Development

The vanillin scaffold is considered a "privileged" structure in drug discovery, meaning it is a molecular framework that can be modified to interact with a variety of biological targets.[2][18]

-

Neuroprotective Effects: Several vanillin derivatives have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's. For instance, some derivatives have shown potent dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[23] The presence of the dioxolane ring in this compound may modulate its lipophilicity and ability to cross the blood-brain barrier, making it an interesting candidate for further modification and evaluation in this context.

-

Anti-inflammatory and Analgesic Effects: Vanillin itself has shown analgesic effects in models of neuropathic pain.[24] Furthermore, derivatives of vanillin have been synthesized that exhibit significant anti-inflammatory activity.[8]

-

Anticancer and Antimalarial Potential: The vanillin core has been incorporated into novel compounds with demonstrated anticancer and antimalarial activities.[8][18] This highlights the versatility of this scaffold in generating diverse and biologically active molecules.

Cytotoxicity and Mitochondrial Function

It is important to note that studies related to the use of this compound in e-cigarette liquids have reported potential cytotoxic effects. Vanillin propylene glycol acetal was found to be more cytotoxic than vanillin at higher concentrations and to diminish cellular proliferation.[14] Furthermore, it has been shown to impair key parameters of mitochondrial function, including basal respiration and ATP production.[14] These findings underscore the importance of thorough toxicological evaluation in any potential therapeutic application.

Potential Biological Activity Workflow

Caption: Proposed workflow for evaluating the biological activity of the title compound.

Pharmacokinetic Considerations

There is currently no published pharmacokinetic data for this compound. However, studies on vanillin provide some relevant insights. Orally administered vanillin is bioavailable, although its bioavailability is relatively low (around 7.6% in rats).[24] Interestingly, vanillin has been shown to enhance the passive transport and absorption of other drugs by increasing membrane fluidity.[25] The acetal group in this compound could potentially serve as a pro-drug moiety, being hydrolyzed in vivo to release vanillin. This could influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

According to available safety data, this compound may cause an allergic skin reaction (H317).[8] Standard safety precautions should be followed when handling this chemical, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[3] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

Conclusion and Future Perspectives

This compound is a readily accessible derivative of vanillin with well-established applications in the fragrance and flavor industries. Its chemical structure, featuring a free phenolic hydroxyl group and a stable acetal, presents an intriguing starting point for further investigation in the realm of drug discovery and development. Future research should focus on a more detailed exploration of its biological activities, including its potential as an antioxidant, antimicrobial, and neuroprotective agent. Elucidating its mechanism of action, pharmacokinetic profile, and structure-activity relationships will be crucial in unlocking its full therapeutic potential. The synthesis of novel derivatives based on this scaffold could lead to the development of new and effective therapeutic agents for a variety of diseases.

References

-

PubMed. (2025). Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

- Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). [Journal Name].

- Pannerselvam, S., et al. (2018). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Turkish Journal of Pharmaceutical Sciences, 15(1), 57-62.

-

ACS Omega. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]

-

PubChem. (n.d.). Vanillin propylene glycol acetal. Retrieved from [Link]

-

PubMed. (2009). Pharmacokinetics of vanillin and its effects on mechanical hypersensitivity in a rat model of neuropathic pain. Retrieved from [Link]

-

PubMed. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Retrieved from [Link]

-

CORE. (n.d.). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. Retrieved from [Link]

-

Foodb.ca. (2012). Showing metabocard for this compound (HMDB0036199). Retrieved from [Link]

-

PubMed. (2020). Vanillin enhances the passive transport rate and absorption of drugs with moderate oral bioavailability in vitro and in vivo by affecting the membrane structure. Retrieved from [Link]

-

PubMed. (2010). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Retrieved from [Link]

-

Foodb.ca. (2010). Showing Compound this compound (FDB015056). Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Vanillin propylene glycol acetal - Optional[13C NMR]. Retrieved from [Link]

-

The Good Scents Company. (n.d.). vanillin propylene glycol acetal. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol. Retrieved from [Link]

-

PubMed. (2018). Offline derivatization LC-MS/MS method for simultaneous estimation of vanillin and vanillic acid in guinea pig plasma. Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays | Request PDF. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl vanillin propylene glycol acetal. Retrieved from [Link]

-

Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

-

International Journal of Biomedical Investigation. (n.d.). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Retrieved from [Link]

-

ResearchGate. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Retrieved from [Link]

- Google Patents. (n.d.). CN108047188B - Production method of vanillin-1, 2-propanediol acetal.

-

Patsnap. (n.d.). Production method of vanillin-1,2-propylene glycol acetal. Retrieved from [Link]

-

NIST WebBook. (n.d.). Vanillin propylene glycol acetal. Retrieved from [Link]

-

PubMed. (2025). Effects of flavor ingredient ethyl vanillin on nicotine pharmacokinetics and neurotransmitters release. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Triveni Interchem Pvt. Ltd. (n.d.). 2- Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol at 194400.00 INR in Vapi, Gujarat. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

Sources

- 1. This compound | 68527-74-2 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound Supplier India [chemicalbull.com]

- 4. Showing Compound this compound (FDB015056) - FooDB [foodb.ca]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Vanillin propylene glycol acetal | C11H14O4 | CID 109455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vanillin propylene glycol acetal, 68527-74-2 [thegoodscentscompany.com]

- 8. jddtonline.info [jddtonline.info]

- 9. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CN108047188B - Production method of vanillin-1, 2-propanediol acetal - Google Patents [patents.google.com]

- 12. spectrabase.com [spectrabase.com]

- 13. VANILLIN PROPYLENE GLYCOL ACETAL(68527-74-2) 1H NMR spectrum [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 17. Offline derivatization LC-MS/MS method for simultaneous estimation of vanillin and vanillic acid in guinea pig plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of vanillin and its effects on mechanical hypersensitivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Vanillin enhances the passive transport rate and absorption of drugs with moderate oral bioavailability in vitro and in vivo by affecting the membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol" molecular structure

An In-depth Technical Guide to 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 68527-74-2), a significant aromatic compound widely known as Vanillin Propylene Glycol Acetal. Synthesized from the reaction of vanillin and 1,2-propanediol, this molecule serves a dual role: it is a stable, controlled-release source of vanillin's characteristic aroma and a versatile intermediate in organic synthesis. This document details its physicochemical properties, provides an in-depth analysis of its synthesis mechanism, outlines a robust experimental protocol for its preparation and purification, and explores its current and potential applications in the flavor, fragrance, and pharmaceutical industries. The guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's chemistry and utility.

Introduction and Core Concepts

This compound is a synthetic derivative of vanillin, the primary component of natural vanilla extract.[1][2] The core structure features a guaiacol (2-methoxyphenol) moiety linked to a 4-methyl-1,3-dioxolane ring.[3][4] This five-membered cyclic acetal is formed by protecting the aldehyde functional group of vanillin with 1,2-propanediol.[1][5]

This structural modification imparts several advantageous properties compared to its parent aldehyde, vanillin. Primarily, the acetal linkage is significantly more stable in neutral to alkaline conditions, where vanillin itself can be prone to discoloration and degradation.[6] This stability is highly valued in the flavor and fragrance industries.[1][7] Furthermore, under acidic conditions or upon heating, the acetal can hydrolyze, slowly releasing vanillin, making it an effective precursor for delivering a long-lasting, creamy, and vanilla-like aroma.[1][3] Beyond its sensory applications, the compound's structure presents opportunities for further chemical modification, positioning it as a useful building block in synthetic chemistry.[3]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, application, and analysis. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 68527-74-2 | [8][9][10] |

| Molecular Formula | C₁₁H₁₄O₄ | [3][8] |

| Molecular Weight | 210.23 g/mol | [3][8] |

| IUPAC Name | This compound | [8] |

| Synonyms | Vanillin propylene glycol acetal, VPGA | [3][11] |

| Appearance | Colorless to pale yellow, viscous liquid | [6][12][13] |

| Odor Profile | Sweet, creamy, woody, with vanilla and chocolate notes | [1][4][6][7] |

| Boiling Point | 154 °C at 1.00 mmHg | [6][12] |

| Solubility | Insoluble in water and fat; Soluble in ethanol, triacetin | [11][12] |

| Density | ~1.196 - 1.206 g/cm³ | [12] |

| Refractive Index | ~1.533 - 1.543 | [12] |

| Storage | Sealed in dry, 2-8°C conditions | [9][14] |

Synthesis and Mechanistic Insights

The industrial and laboratory synthesis of this compound is a prime example of a nucleophilic addition reaction, specifically the formation of a cyclic acetal.

Reaction Principle

The synthesis involves the reaction of an aldehyde (vanillin) with a diol (1,2-propanediol) under acidic catalysis.[15] Acetal formation is a reversible equilibrium reaction.[5][15] To achieve a high yield of the desired product, the equilibrium must be shifted to the right. This is accomplished by removing the water produced during the reaction, a direct application of Le Châtelier's principle.[15][16]

Catalysis and Mechanism

Alcohols are weak nucleophiles and add slowly to carbonyls under neutral conditions. An acid catalyst is therefore essential to activate the carbonyl group.[5][16][17]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., p-Toluenesulfonic acid, H₂SO₄) protonates the carbonyl oxygen of vanillin, significantly increasing the electrophilicity of the carbonyl carbon.[16][17]

-

First Nucleophilic Attack: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Hemiacetal Formation: A deprotonation step yields a hemiacetal intermediate.[5]

-

Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (H₂O). The elimination of water generates a highly reactive, resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the propanediol moiety attacks the oxocarbenium ion in an intramolecular fashion.

-

Final Deprotonation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final cyclic acetal product.

Caption: Annotated molecular structure highlighting key functional groups.

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word. I[14]t may cause an allergic skin reaction (Hazard statement H317). S[14]tandard precautionary measures should be taken, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves. I[14]t is intended for industrial and research use only.

This compound stands as a testament to the elegant utility of fundamental organic reactions like acetal formation. By masking the reactive aldehyde of vanillin, a new molecule is created with enhanced stability and a desirable controlled-release profile, making it a superior ingredient for specific applications in the flavor and fragrance sectors. Its role as a protected intermediate further broadens its utility for synthetic chemists. This guide has provided the foundational knowledge, from synthesis to application, to enable researchers and industry professionals to effectively utilize and innovate with this versatile compound.

References

-

Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- - Substance Details - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Chemical Properties of this compound (CAS 68527-74-2). (n.d.). Cheméo. [Link]

-

Acetal Formation. (2019, June 5). Chemistry LibreTexts. [Link]

-

This compound - Lead Sciences. (n.d.). Lead Sciences. [Link]

-

Vanillin propylene glycol acetal (CAS 68527-74-2). (n.d.). Scent.vn. [Link]

-

Nucleophilic Addition of Alcohols: Acetal Formation. (2023, September 20). OpenStax. [Link]

-

Vanillin propylene glycol acetal | C11H14O4 | CID 109455. (n.d.). PubChem, National Institutes of Health. [Link]

-

Formation and Reactions of Acetals. (n.d.). Chemistry Steps. [Link]

-

Vanillin. (n.d.). Wikipedia. [Link]

-

Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. [Link]

-

vanillin propylene glycol acetal, 68527-74-2. (n.d.). The Good Scents Company. [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5344–5352. [Link]

-

2- Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol. (n.d.). Triveni Interchem Pvt. Ltd. via IndiaMART. [Link]

-

This compound (FDB015056). (n.d.). FooDB. [Link]

-

Ceylan, Ş., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6327-6338. [Link]

-

Banerjee, G., & Chattopadhyay, P. (2019). Vanillin: a review on its promising biological properties. ResearchGate. [Link]

-

Synthesis of 1,3-dioxolane derivatives from the reaction of epoxides or... (n.d.). ResearchGate. [Link]

-

Burri, J., et al. (1989). Vanillin: More than a flavouring agent—a potent antioxidant. Journal of the Science of Food and Agriculture. [Link]

- Production method of vanillin-1, 2-propanediol acetal. (2018).

-

Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. [Link]

-

Dioxolanes – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Examples of 1,3‐dioxolanes derivatives in bioactive drugs. (n.d.). ResearchGate. [Link]

-

Production method of vanillin-1,2-propylene glycol acetal. (2018). Patsnap. [Link]

-

1,3-Dioxolane | C3H6O2 | CID 12586. (n.d.). PubChem, National Institutes of Health. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

2-Methoxy-4-vinylphenol. (n.d.). NIST WebBook. [Link]

-

Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

-

Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane. (n.d.). ResearchGate. [Link]

-

Jabba, S. V., et al. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research, 21(9), 1281-1285. [Link]

- Method for producing 4-(2'-methoxyethyl) phenol. (1991).

Sources

- 1. Functionality Of Vanillin Propylene Glycol Acetal [chemicalbull.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. This compound | 68527-74-2 | Benchchem [benchchem.com]

- 4. Showing Compound this compound (FDB015056) - FooDB [foodb.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vanillin propylene glycol acetal, 68527-74-2 [thegoodscentscompany.com]

- 7. This compound Supplier India [chemicalbull.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. This compound - Lead Sciences [lead-sciences.com]

- 10. This compound | 68527-74-2 [sigmaaldrich.com]

- 11. scent.vn [scent.vn]

- 12. Vanillin propylene glycol acetal | C11H14O4 | CID 109455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2- Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol at 194400.00 INR in Vapi, Gujarat | Triveni Interchem Pvt. Ltd. [tradeindia.com]

- 14. This compound | 68527-74-2 [sigmaaldrich.com]

- 15. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 16. benchchem.com [benchchem.com]

- 17. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

Vanillin 1,2-Propylene Glycol Acetal: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Vanillin 1,2-propylene glycol acetal, a versatile molecule with significant applications across the pharmaceutical, flavor, and fragrance industries. This document elucidates the compound's chemical identity, physicochemical properties, and analytical methodologies. It further delves into its functional applications, particularly its role as a stable vanillin derivative, and provides insights into its toxicological profile. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage the unique attributes of this compound in various scientific endeavors.

Chemical Identity and Nomenclature

Vanillin 1,2-propylene glycol acetal is a synthetic compound derived from vanillin, the primary chemical component of vanilla bean extract, and propylene glycol.[1] This acetal formation imparts enhanced stability, particularly in alkaline and aqueous environments, making it a valuable alternative to vanillin in various formulations.[2][3]

Alternative Names and Synonyms

The compound is known by several names in scientific literature and commercial contexts. A comprehensive list is provided below to aid in literature searches and material sourcing.

Chemical Identifiers

For unambiguous identification, the following identifiers are crucial:

| Identifier | Value |

| CAS Registry Number | 68527-74-2[5][6][7][10] |

| Molecular Formula | C₁₁H₁₄O₄[4][5][7] |

| Molecular Weight | 210.23 g/mol [4][5] |

| EINECS Number | 271-279-6[4] |

| FEMA Number | 3905[][11] |

| UNII | J6C2S16A8K[4] |

| InChI | InChI=1S/C11H14O4/c1-7-6-14-11(15-7)8-3-4-9(12)10(5-8)13-2/h3-5,7,11-12H,6H2,1-2H3[4][5][6] |

| InChIKey | RFGCVZIIIHRESZ-UHFFFAOYSA-N[4][5][6] |

| SMILES | CC1COC(O1)C2=CC(=C(C=C2)O)OC[4][8] |

Physicochemical Properties

The physical and chemical properties of Vanillin 1,2-propylene glycol acetal dictate its handling, formulation, and application.

| Property | Value | Source |

| Appearance | Colorless to light yellow, viscous liquid. | [4][] |

| Odor | Sweet, creamy, vanilla-like with chocolate and powdery nuances. | [3][4][11] |

| Boiling Point | 154 °C at 1.00 mm Hg; 319.73 °C (EPI 4.0). | [4][] |

| Density | 1.184 - 1.206 g/cm³ | [4][11] |

| Refractive Index | 1.533 - 1.543 | [4] |

| Solubility | Insoluble in water and fat; soluble in ethanol, methanol, isopropanol, and triacetin. | [4][8][] |

| Flash Point | 110 °C (230 °F) | [2][11] |

| Stability | Stable in alkali environments with minimal discoloration. Hygroscopic. | [2][11] |

Synthesis and Reaction Pathway

The synthesis of Vanillin 1,2-propylene glycol acetal is a classic example of acetal formation, a fundamental reaction in organic chemistry. This reaction involves the acid-catalyzed reaction of vanillin with 1,2-propylene glycol.

Caption: Synthesis of Vanillin 1,2-propylene glycol acetal.

The reaction proceeds via a hemiacetal intermediate, followed by an intramolecular cyclization and dehydration to yield the stable cyclic acetal. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of vanillin, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydroxyl groups of propylene glycol. The removal of water drives the equilibrium towards the formation of the acetal product.

Analytical Methodologies

The characterization and quality control of Vanillin 1,2-propylene glycol acetal rely on standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. Due to its volatility and thermal stability, it is well-suited for GC analysis.[] A typical method would involve:

-

Column: A non-polar capillary column (e.g., 30 m, 0.25 mm ID, 0.25 µm film).

-

Carrier Gas: Helium.

-

Injector Temperature: 270 °C.

-

Oven Temperature Program: A gradient from 60 °C to 250 °C.

-

Detector: A mass spectrometer operating in full-scan mode (e.g., m/z 40–500).

Compound identification is achieved by comparing the obtained mass spectrum with a reference library, such as the NIST database.[]

Applications in Research and Development

Vanillin 1,2-propylene glycol acetal serves as a valuable tool in various research and development settings.

Flavor and Fragrance Chemistry

In the food and fragrance industries, it is widely used as a flavoring and fragrance agent, imparting a rich, creamy vanilla taste and aroma.[1][] Its enhanced stability compared to vanillin makes it particularly suitable for products with alkaline pH or those that undergo high-temperature processing.[2][3] It is also used as a fixative to prolong the scent duration in perfumes.[1]

Pharmaceutical and Drug Development

This compound has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[] Furthermore, it has been explored as a sensory stimulant, capable of imparting warming sensations, which could be beneficial in topical formulations.[12] Its use as a flavor-enhancing agent is also relevant in pharmaceutical formulations to improve the palatability of oral medications.[]

Toxicological Profile

A 13-week subchronic toxicity study in F344 rats indicated that at high doses (1000 mg/kg body weight/day), Vanillin 1,2-propylene glycol acetal caused listlessness and a reduction in body weight gain.[] These findings are crucial for determining the safe dosage levels in consumer products and pharmaceutical formulations.

Conclusion

Vanillin 1,2-propylene glycol acetal is a chemically stable and versatile derivative of vanillin with a well-defined profile. Its unique properties make it a valuable ingredient in the flavor, fragrance, and pharmaceutical industries. A thorough understanding of its nomenclature, physicochemical properties, and analytical methods is essential for its effective application in research and product development.

References

-

PubChem. Vanillin propylene glycol acetal. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Vanillin propylene glycol acetal. National Institute of Standards and Technology. [Link]

-

The Good Scents Company. vanillin propylene glycol acetal, 68527-74-2. [Link]

- Google P

-

Scent.vn. Vanillin propylene glycol acetal (CAS 68527-74-2). [Link]

-

National Institute of Standards and Technology. Vanillin propylene glycol acetal. [Link]

-

National Institute of Standards and Technology. Vanillin propylene glycol acetal. [Link]

-

MySkinRecipes. Vanillin Propylene Glycol Acetal (FEMA-3905) – Vanilla/Gourmand. [Link]

-

Olfactorian. Vanillin Propylene Glycol Acetal | Perfume Material. [Link]

Sources

- 1. Functionality Of Vanillin Propylene Glycol Acetal [chemicalbull.com]

- 2. vanillin propylene glycol acetal, 68527-74-2 [thegoodscentscompany.com]

- 3. olfactorian.com [olfactorian.com]

- 4. Vanillin propylene glycol acetal | C11H14O4 | CID 109455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vanillin propylene glycol acetal [webbook.nist.gov]

- 6. Vanillin propylene glycol acetal [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. scent.vn [scent.vn]

- 10. Vanillin propylene glycol acetal [webbook.nist.gov]

- 11. VANILLIN PROPYLENE GLYCOL ACETAL CAS#: 68527-74-2 [m.chemicalbook.com]

- 12. US8236970B2 - Vanillin acetals - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol for Researchers and Formulation Scientists

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, a compound of significant interest in the flavor, fragrance, and pharmaceutical industries.[1][2] Also known as vanillin propylene glycol acetal, its solubility profile is a critical parameter for formulation development, ensuring stability, efficacy, and controlled release.[1] This document will delve into the theoretical and practical aspects of its solubility in various organic solvents, offering a robust framework for researchers, scientists, and drug development professionals.

Compound Overview and Physicochemical Properties

This compound (CAS: 68527-74-2) is a synthetic derivative of vanillin, presenting as a colorless, viscous liquid with a characteristic sweet, creamy, and vanilla-like aroma.[1][3] Its molecular structure, featuring a methoxyphenol group and a methyl-substituted dioxolane ring, dictates its solubility behavior.[4]

Key Physicochemical Properties:

-

Molecular Formula: C₁₁H₁₄O₄[1]

-

Appearance: Colorless, viscous liquid[3]

-

Boiling Point: 154 °C at 1.00 mm Hg[3]

The interplay of the polar phenolic hydroxyl group, the moderately polar ether linkages in the methoxy and dioxolane groups, and the nonpolar aromatic ring and methyl group results in a nuanced solubility profile.

Caption: Chemical structure of this compound.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is paramount for accurate data interpretation and application in drug development and formulation.[6][7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium.[7] It is a critical parameter for late-stage development, influencing formulation optimization and predicting in-vivo behavior.[6]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a small amount of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer and allowed to precipitate over a short period.[6][8] Kinetic solubility assays are high-throughput and often used in the early stages of drug discovery for screening and lead identification.[6][8] The resulting values are often higher than thermodynamic solubility because the compound may precipitate as an amorphous solid, which is more soluble than the more stable crystalline form.[9]

For this compound, which is a viscous liquid, the distinction primarily relates to ensuring sufficient equilibration time to achieve true thermodynamic solubility, especially in solvents where it is only sparingly soluble.

Solubility Profile in Organic Solvents

Based on available data and the principle of "like dissolves like," a general solubility profile can be established.[10] The presence of the phenolic hydroxyl group allows for hydrogen bonding with protic solvents, while the ether linkages and aromatic ring contribute to its solubility in a range of polar and non-polar aprotic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic | Ethanol, Methanol, Isopropanol | High | The hydroxyl group can act as a hydrogen bond donor and acceptor, and the ether oxygens can act as hydrogen bond acceptors. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Moderate to High | Dipole-dipole interactions with the polar functional groups of the solute. |

| Non-Polar | Hexane, Toluene | Low to Moderate | Van der Waals forces will be the primary intermolecular interaction. The aromatic ring provides some affinity for aromatic solvents like toluene. |

| Other | Triacetin, Chloroform | High (Triacetin), Moderate (Chloroform) | Triacetin is a polar solvent capable of hydrogen bonding. Chloroform can act as a weak hydrogen bond donor. |

| Aqueous | Water | Insoluble | The large, non-polar portion of the molecule outweighs the polarity of the hydroxyl and ether groups.[3][5] |

Quantitative Solubility Data (at 25°C)

| Solvent | Solubility (g/L) | Reference |

| Ethanol | 263.0 | [5] |

| Methanol | 410.57 | [5] |

| Isopropanol | Data not available in reviewed sources | |

| Triacetin | Soluble | [3][5] |

| Chloroform | Slightly Soluble | [11] |

| Water | Insoluble | [3][5] |

| Fat | Insoluble | [3][5] |

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the accurate determination of the solubility of this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[8]

Objective: To determine the maximum concentration of the compound that dissolves in a solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The excess solute ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle. Centrifuge the samples at high speed to pellet any remaining undissolved material.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical technique such as HPLC-UV or GC-MS.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility (High-Throughput Method)

This method is suitable for rapid screening of solubility in various solvent systems.[6]

Objective: To quickly assess the solubility and precipitation behavior of the compound.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a highly soluble solvent like DMSO (e.g., 10-20 mM).

-

Solvent Plate: Dispense the organic solvents to be tested into the wells of a microtiter plate.

-

Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Precipitation Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

-

Data Analysis: The kinetic solubility is often reported as the concentration at which a significant amount of precipitate is observed.

Caption: Kinetic Solubility Workflow.

Practical Implications for Research and Development

A thorough understanding of the solubility of this compound is crucial for several applications:

-

Formulation Development: In the food and fragrance industries, solubility data guides the selection of appropriate solvent systems to ensure homogeneity and stability in the final product.[1][2]

-

Drug Delivery: In pharmaceutical applications, solubility is a key determinant of bioavailability.[6] For poorly water-soluble compounds, formulation strategies such as using co-solvents or creating lipid-based formulations may be necessary, and the solubility in relevant organic solvents is a critical piece of information.

-

Analytical Method Development: Knowledge of solubility is essential for preparing stock solutions and calibration standards for analytical techniques like HPLC and GC.

-